Xylopentaose
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Overview
Description
Xylopentaose is a type of xylooligosaccharide, which is a carbohydrate composed of five xylose units linked by β-1,4-glycosidic bonds It is derived from xylan, a major component of hemicellulose found in plant cell walls
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylopentaose can be synthesized through the enzymatic hydrolysis of xylan. Enzymes such as endo-1,4-β-xylanase and β-xylosidase are commonly used to break down xylan into xylooligosaccharides, including this compound . The hydrolysis process typically involves incubating xylan with these enzymes at optimal conditions, such as a temperature of 50-60°C and a pH of 5.0-6.0 .
Industrial Production Methods: Industrial production of this compound often involves the use of lignocellulosic biomass, such as agricultural residues or wood chips. The biomass is pretreated using methods like alkali pretreatment to increase the accessibility of xylan. Enzymatic hydrolysis is then carried out using recombinant strains of microorganisms that produce high levels of xylanase and xylosidase . The resulting xylooligosaccharides are purified using techniques like nanofiltration .
Chemical Reactions Analysis
Types of Reactions: Xylopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Enzymatic hydrolysis by xylanases and xylosidases results in the breakdown of this compound into smaller xylooligosaccharides and xylose . Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of oxidized xylooligosaccharides .
Common Reagents and Conditions:
Hydrolysis: Enzymes such as endo-1,4-β-xylanase and β-xylosidase at 50-60°C and pH 5.0-6.0.
Oxidation: Hydrogen peroxide under mild conditions.
Major Products:
Hydrolysis: Xylose, xylobiose, xylotriose.
Oxidation: Oxidized xylooligosaccharides.
Scientific Research Applications
Xylopentaose has a wide range of applications in scientific research:
Chemistry: Used as a substrate for studying the activity of xylanases and other glycoside hydrolases.
Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.
Medicine: Potential use in developing functional foods and dietary supplements that improve gut health.
Industry: Utilized in the production of biofuels and biochemicals from lignocellulosic biomass.
Mechanism of Action
Xylopentaose exerts its effects primarily through its interaction with enzymes and gut microbiota. As a prebiotic, it is not digested by human enzymes but is fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids that promote gut health . The molecular targets include various glycoside hydrolases that cleave the β-1,4-glycosidic bonds in this compound .
Comparison with Similar Compounds
Xylobiose: Composed of two xylose units.
Xylotriose: Composed of three xylose units.
Xylotetraose: Composed of four xylose units.
Xylohexaose: Composed of six xylose units.
Comparison: Xylopentaose is unique due to its specific chain length, which influences its prebiotic properties and enzymatic degradation patterns. Compared to shorter xylooligosaccharides like xylobiose and xylotriose, this compound provides a more sustained release of xylose upon hydrolysis . This makes it particularly valuable in applications requiring gradual fermentation and prolonged prebiotic effects .
Properties
IUPAC Name |
(2R,3R,4R)-4-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O21/c26-1-7(28)13(30)9(2-27)43-23-19(36)15(32)11(4-40-23)45-25-21(38)17(34)12(6-42-25)46-24-20(37)16(33)10(5-41-24)44-22-18(35)14(31)8(29)3-39-22/h1,7-25,27-38H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14-,15-,16-,17-,18+,19+,20+,21+,22-,23-,24-,25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYKZRBIPFMGGG-RMQOEOBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC(CO)C(C(C=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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